(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676445
InChI: InChI=1S/C9H17Cl/c1-7(2)9(3,6-10)8-4-5-8/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H17Cl
Molecular Weight: 160.68 g/mol

(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane

CAS No.:

Cat. No.: VC17676445

Molecular Formula: C9H17Cl

Molecular Weight: 160.68 g/mol

* For research use only. Not for human or veterinary use.

(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane -

Specification

Molecular Formula C9H17Cl
Molecular Weight 160.68 g/mol
IUPAC Name (1-chloro-2,3-dimethylbutan-2-yl)cyclopropane
Standard InChI InChI=1S/C9H17Cl/c1-7(2)9(3,6-10)8-4-5-8/h7-8H,4-6H2,1-3H3
Standard InChI Key PIRVHFXKUPTHLU-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)(CCl)C1CC1

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name (1-chloro-2,3-dimethylbutan-2-yl)cyclopropane delineates a cyclopropane ring attached to the second carbon of a butane chain substituted with chlorine and two methyl groups at positions 2 and 3. The molecular formula is C9_9H15_{15}Cl, with a calculated molecular weight of 158.67 g/mol (based on standard atomic weights: C=12.01, H=1.008, Cl=35.45) .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC9_9H15_{15}Cl
Molecular weight158.67 g/mol
Exact mass158.0864 Da
Topological polar SA0 Ų
Heavy atom count10

The absence of polar functional groups results in a low topological polar surface area, suggesting hydrophobic behavior .

Stereochemical Considerations

The quaternary carbon at position 2 of the butan-2-yl group creates a chiral center, permitting two enantiomers (R and S configurations). Additionally, the cyclopropane ring introduces geometric strain (≈27.5 kcal/mol ring strain), which may influence reactivity and conformer stability .

Synthetic Methodologies

Grignard Reagent-Based Cyclopropanation

Patent EP0475122A1 details a protocol for synthesizing chlorinated cyclopropane derivatives using organomagnesium intermediates . Adapting this method:

  • Formation of Chlorobutane Grignard:
    Reaction of 2-chloro-2,3-dimethylbutane with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent:

    ClC(CH3)2CH2CH3+MgTHFMgClC(CH3)2CH2CH3\text{ClC(CH}_3\text{)}_2\text{CH}_2\text{CH}_3 + \text{Mg} \xrightarrow{\text{THF}} \text{MgClC(CH}_3\text{)}_2\text{CH}_2\text{CH}_3
  • Cyclopropanation via [2+1] Cycloaddition:
    Addition of dichlorocarbene (generated from chloroform and a strong base) to the Grignard reagent yields the target compound:

    MgClC(CH3)2CH2CH3+CCl2Cyclopropane derivative+MgCl2\text{MgClC(CH}_3\text{)}_2\text{CH}_2\text{CH}_3 + \text{CCl}_2 \rightarrow \text{Cyclopropane derivative} + \text{MgCl}_2

This route aligns with methods for synthesizing (3-cyclopropyl-2,3-dimethylbutan-2-yl)cyclopropane (PubChem CID 10844805) , albeit with modified halogenation steps.

Alternative Halogenation Pathways

Physicochemical Properties (Inferred)

Thermal Stability and Phase Behavior

Cyclopropane derivatives typically exhibit lower thermal stability than unstrained alkanes due to ring strain. The target compound likely decomposes above 150–200°C, with a boiling point estimated at 180–190°C (extrapolated from C9_9H15_{15}Cl analogs) .

Solubility and Partitioning

  • LogP: Predicted value of 3.2–3.5 (via group contribution methods), indicating high lipophilicity.

  • Aqueous solubility: <1 mg/L at 25°C, consistent with nonpolar chlorinated hydrocarbons .

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